![molecular formula C15H30N2 B12551127 1,7-Diazabicyclo[5.5.5]heptadecane CAS No. 147713-89-1](/img/structure/B12551127.png)
1,7-Diazabicyclo[5.5.5]heptadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diazabicyclo[555]heptadecane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[5.5.5]heptadecane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method allows for the formation of the bicyclic structure with the nitrogen atoms positioned appropriately within the framework.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
1,7-Diazabicyclo[5.5.5]heptadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated or alkylated products.
科学的研究の応用
1,7-Diazabicyclo[5.5.5]heptadecane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers and other materials where its bicyclic structure imparts desirable properties.
作用機序
The mechanism of action of 1,7-Diazabicyclo[5.5.5]heptadecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate catalytic processes. The pathways involved depend on the specific application, whether it is in catalysis, synthesis, or biological interactions.
類似化合物との比較
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound features a similar bicyclic structure but with different ring sizes and nitrogen positions.
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic reactions, this compound has a different bicyclic framework but shares the presence of nitrogen atoms.
Uniqueness
1,7-Diazabicyclo[555]heptadecane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
147713-89-1 |
|---|---|
分子式 |
C15H30N2 |
分子量 |
238.41 g/mol |
IUPAC名 |
1,7-diazabicyclo[5.5.5]heptadecane |
InChI |
InChI=1S/C15H30N2/c1-4-10-16-12-6-2-7-13-17(11-5-1)15-9-3-8-14-16/h1-15H2 |
InChIキー |
WYPPTVNVWJATNP-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CCCCCN(CC1)CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)
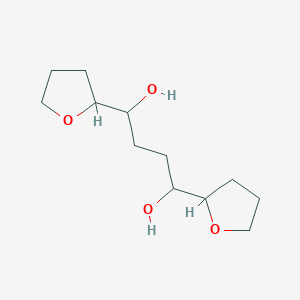


![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
silane](/img/structure/B12551070.png)
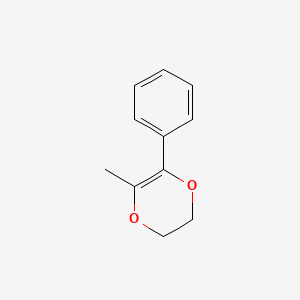
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
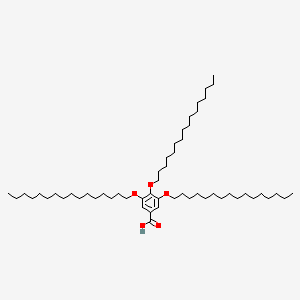
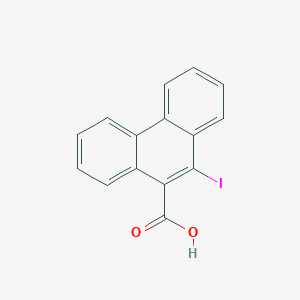
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
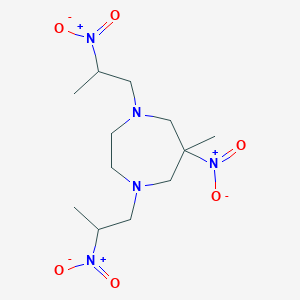
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
